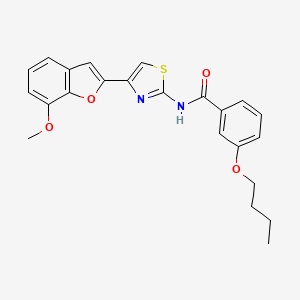![molecular formula C19H20ClNO4S B2721973 methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327185-33-0](/img/structure/B2721973.png)
methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its biological properties and potential therapeutic uses.
Aplicaciones Científicas De Investigación
Photochromic Polymers
Methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents were synthesized for the preparation of homopolymers and copolymers. These materials exhibited photochromic properties, demonstrating trans-cis isomerization of the side chain azobenzene fragments when illuminated with unpolarized and polarized light. The reversible process and change in refractive index upon illumination highlight potential applications in optical data storage and sensors (Ortyl, Janik, & Kucharski, 2002).
Hydrophobic Sulfobetaine Copolymers
A novel synthetic approach using postpolymerization modification of poly(pentafluorophenyl acrylate) with a zwitterionic amine was developed to produce sulfobetaine (co)polymers. These polymers, containing hydrophobic components, possess antifouling properties and stimulus-responsive behavior, suggesting their utility in biomedical applications and smart material development (Woodfield et al., 2014).
Enantioselective Synthesis
The asymmetric aza-Morita–Baylis–Hillman reaction involving sulfonyl imines and bis(3-chlorophenyl)methyl acrylate led to the production of polycyclic indoles. This methodology offers a new route for the synthesis of complex indole derivatives, which could have implications in pharmaceutical chemistry and organic synthesis (Gao, Xu, & Shi, 2015).
Polymeric Protecting Groups
A study on the synthesis and homopolymerization of a monomer derived from methyl acrylate for use as polymeric amino protecting groups suggests its potential in peptide synthesis and other areas requiring selective protection and deprotection strategies (Gormanns & Ritter, 1994).
Environmental and Technical Applications
Research on grafting and in situ attachment of acrylamido sulfonic acid-based monomers into terpolymer hydrogels optimized for the removal of metal ions and dyes from wastewater demonstrates the material's high adsorption capacities and recyclability. This work highlights the environmental applications of these materials in pollution control and water treatment (Singha et al., 2019).
Propiedades
IUPAC Name |
methyl (Z)-3-(4-chloroanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-13(2)14-4-10-17(11-5-14)26(23,24)18(19(22)25-3)12-21-16-8-6-15(20)7-9-16/h4-13,21H,1-3H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZAELDBSXUZGQ-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

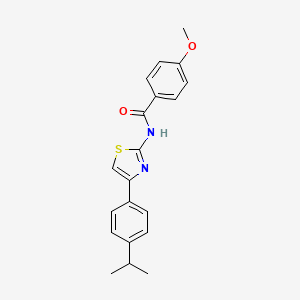
![5-chloro-2-(methylsulfanyl)-4-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyrimidine](/img/structure/B2721894.png)
![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2721897.png)
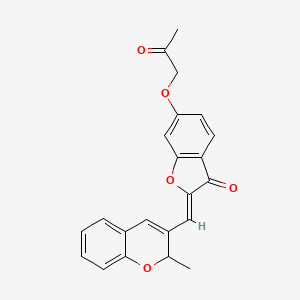
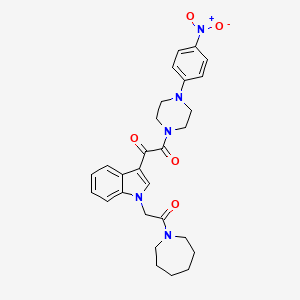
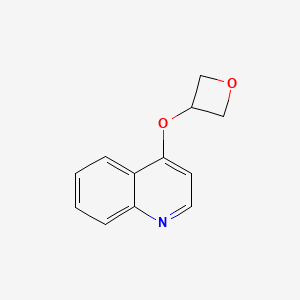
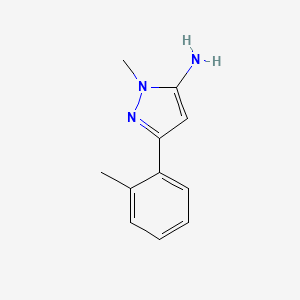
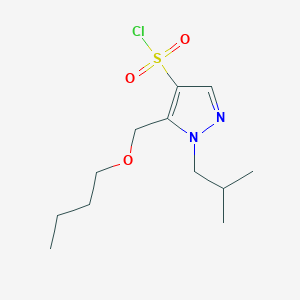



![5-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2721910.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2721912.png)
